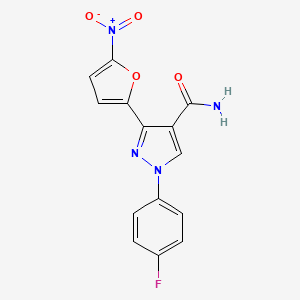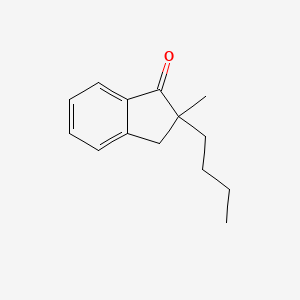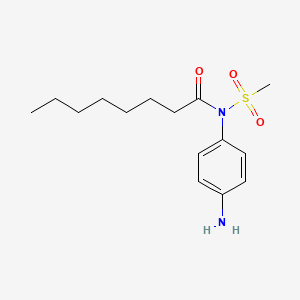
L-Tyrosylglycyl-L-phenylalanyl-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosylglycyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity .
化学反应分析
Types of Reactions
L-Tyrosylglycyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.
Substitution: Substitution reactions can occur at the amino or carboxyl termini.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine .
科学研究应用
L-Tyrosylglycyl-L-phenylalanyl-L-leucine has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and structural studies.
Biology: Studied for its role in neurotransmission and pain modulation.
Medicine: Investigated for its potential therapeutic effects in pain management and opioid receptor research.
Industry: Utilized in the development of peptide-based drugs and biochemical assays
作用机制
L-Tyrosylglycyl-L-phenylalanyl-L-leucine exerts its effects by binding to opioid receptors, specifically the δ- and µ-opioid receptors. This binding leads to the activation of intracellular signaling pathways that result in analgesic effects. The compound mimics the action of endogenous enkephalins, which are natural pain-relieving peptides in the body .
相似化合物的比较
Similar Compounds
L-Tyrosylglycylglycyl-L-phenylalanyl-D-leucine: A similar pentapeptide with a D-leucine residue instead of L-leucine.
L-Tyrosylglycylglycyl-L-phenylalanyl-L-leucine (Leu-enkephalin): Another variant with an additional glycine residue
Uniqueness
L-Tyrosylglycyl-L-phenylalanyl-L-leucine is unique due to its specific sequence and the presence of L-leucine, which contributes to its distinct binding affinity and activity at opioid receptors. This makes it a valuable compound for studying opioid receptor interactions and developing new analgesic agents .
属性
CAS 编号 |
60254-81-1 |
|---|---|
分子式 |
C26H34N4O6 |
分子量 |
498.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C26H34N4O6/c1-16(2)12-22(26(35)36)30-25(34)21(14-17-6-4-3-5-7-17)29-23(32)15-28-24(33)20(27)13-18-8-10-19(31)11-9-18/h3-11,16,20-22,31H,12-15,27H2,1-2H3,(H,28,33)(H,29,32)(H,30,34)(H,35,36)/t20-,21-,22-/m0/s1 |
InChI 键 |
NJQMBFDOYQGROG-FKBYEOEOSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)

![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)



